molecular formula C13H14F3NO B2482672 (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one CAS No. 1164453-46-6

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one

Cat. No.: B2482672
CAS No.: 1164453-46-6
M. Wt: 257.256
InChI Key: ITPASGJPVKYPDB-JXMROGBWSA-N
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Description

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an anilino moiety

Preparation Methods

The synthesis of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of 3,5-dimethylaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Chemical Reactions Analysis

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound’s unique chemical properties make it suitable for use in industrial applications, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects.

Comparison with Similar Compounds

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one can be compared with other compounds that have similar structural features, such as:

    4-(3,5-dimethylanilino)-1,1,1-trifluoro-2-buten-2-one: This compound differs by the position of the double bond, which can affect its reactivity and biological activity.

    4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoropent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-8-4-9(2)6-11(5-8)17-10(3)7-12(18)13(14,15)16/h4-7,17H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPASGJPVKYPDB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=CC(=O)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C(=C/C(=O)C(F)(F)F)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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